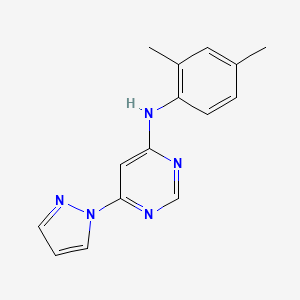![molecular formula C18H19NO3S B5723066 methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPTA is a thioester derivative of N-acetylcysteine amide, which is a potent antioxidant and anti-inflammatory agent. The purpose of
Mécanisme D'action
The mechanism of action of methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Nrf2/ARE pathway. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant and cytoprotective genes. This compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is responsible for the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been found to scavenge free radicals and reduce oxidative stress, which is a key factor in the pathogenesis of many diseases. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate, including its use in combination with other drugs for the treatment of cancer and other diseases, its potential as a neuroprotective agent, and its use in the development of new anti-inflammatory drugs. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
Methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate can be synthesized through a multistep process that involves the reaction of 4-methylphenylthioacetic acid with 4-aminophenylacetic acid, followed by the acetylation of the resulting compound with acetic anhydride and the subsequent methylation of the amine group with methyl iodide. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
Methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases. In cardiovascular research, this compound has been shown to improve endothelial function and reduce inflammation, which are important factors in the development of atherosclerosis.
Propriétés
IUPAC Name |
methyl 2-[4-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-13-3-9-16(10-4-13)23-12-17(20)19-15-7-5-14(6-8-15)11-18(21)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBJFJODCZUSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)
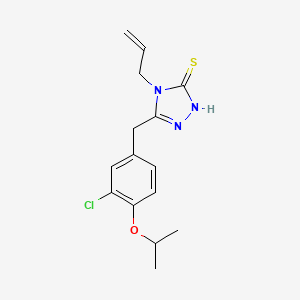
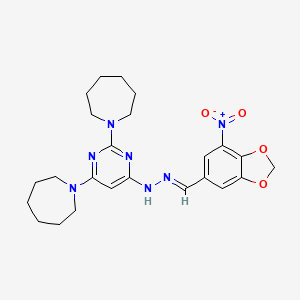
![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)
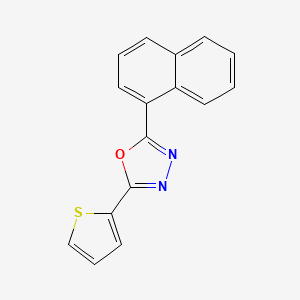
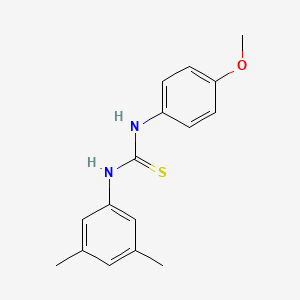
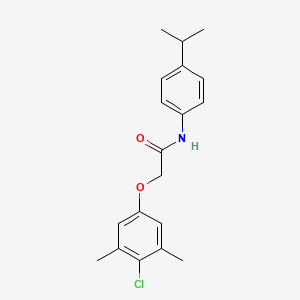
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)
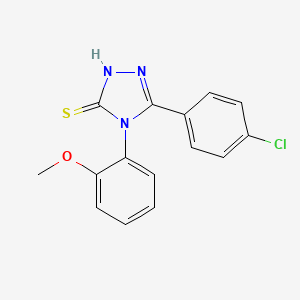
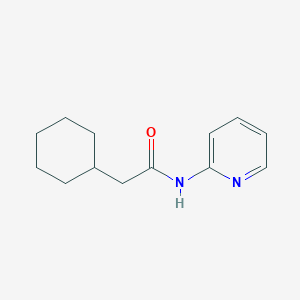
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
